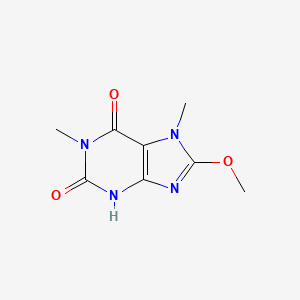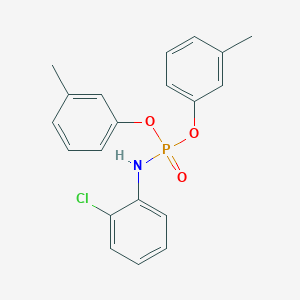
1-(Cyclohexyloxy)hexatriacontan-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclohexyloxy)hexatriacontan-11-one is a long-chain ketone with the molecular formula C42H82O2 This compound is characterized by a cyclohexyloxy group attached to a hexatriacontan-11-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohexyloxy)hexatriacontan-11-one typically involves the reaction of a cyclohexanol derivative with a long-chain alkyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclohexyloxy)hexatriacontan-11-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to secondary alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The cyclohexyloxy group can undergo nucleophilic substitution reactions with suitable nucleophiles under basic or acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), Potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Secondary alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(Cyclohexyloxy)hexatriacontan-11-one has several scientific research applications, including:
Chemistry: Used as a model compound for studying long-chain ketones and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biological membranes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Cyclohexyloxy)hexatriacontan-11-one involves its interaction with molecular targets such as enzymes and receptors. The cyclohexyloxy group and the long alkyl chain play a crucial role in its binding affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(Cyclohexyloxy)hexadecan-11-one
- 1-(Cyclohexyloxy)octadecan-11-one
- 1-(Cyclohexyloxy)eicosan-11-one
Uniqueness
1-(Cyclohexyloxy)hexatriacontan-11-one is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This compound’s structural features make it suitable for specific applications that similar compounds with shorter chains may not fulfill.
Properties
CAS No. |
6624-81-3 |
|---|---|
Molecular Formula |
C42H82O2 |
Molecular Weight |
619.1 g/mol |
IUPAC Name |
1-cyclohexyloxyhexatriacontan-11-one |
InChI |
InChI=1S/C42H82O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-27-31-36-41(43)37-32-28-25-22-23-26-29-35-40-44-42-38-33-30-34-39-42/h42H,2-40H2,1H3 |
InChI Key |
FPJXTVDLDBEMMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)CCCCCCCCCCOC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2,2,3,3,5,5,6,6,7,7-Undecafluorobicyclo[2.2.1]heptane](/img/structure/B14737067.png)

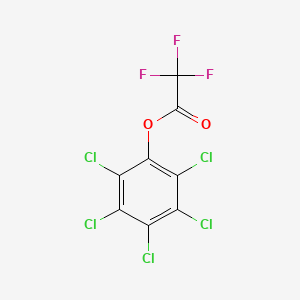
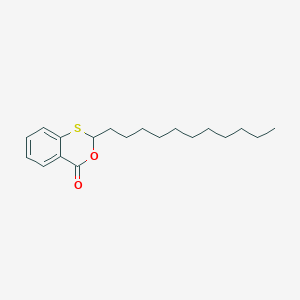
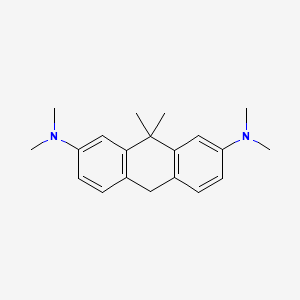
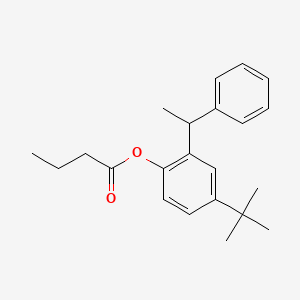
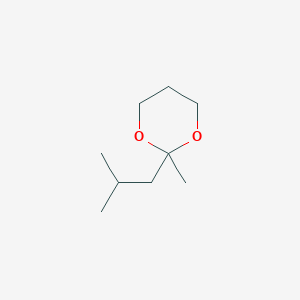
![2-[Nitro(phenyl)methyl]-4-oxo-4-phenylbutanoic acid](/img/structure/B14737107.png)


